molecular formula C22H15BrN4O6 B2579268 7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 391219-00-4

7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2579268
CAS No.: 391219-00-4
M. Wt: 511.288
InChI Key: YXVBVJAFHVWJFZ-UHFFFAOYSA-N
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Description

7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound, with its unique structure, has garnered interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the bromo, dinitrobenzoyl, and phenyl groups. Common reagents include bromine, dinitrobenzoyl chloride, and phenylmagnesium bromide. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors, where the reactions are carefully monitored and controlled. The use of automated systems ensures consistency and efficiency in production. Purification steps, such as recrystallization and chromatography, are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to convert the compound into different derivatives.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of 7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling pathways. This modulation can result in various pharmacological effects, including anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative effects.

    Lorazepam: Another benzodiazepine used for its calming effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the bromo and dinitrobenzoyl groups can influence its binding affinity and selectivity for different molecular targets, potentially leading to unique therapeutic applications.

Biological Activity

7-Bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a derivative of the benzodiazepine class known for its psychoactive properties. This compound features a unique structure that suggests potential pharmacological activities. The presence of a bromine atom and a dinitrobenzoyl group may enhance its biological activity compared to other benzodiazepines.

Chemical Structure and Properties

  • Molecular Formula : C22H15BrN4O6
  • Molecular Weight : 511.288 g/mol
  • CAS Number : [insert CAS number]

The compound's structure includes:

  • A bromine atom at the 7th position.
  • A 2,4-dinitrobenzoyl group at the 4th position.
  • A phenyl group at the 5th position.

Benzodiazepines typically exert their effects by modulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors. This modulation results in various effects such as anxiolytic, sedative, hypnotic, and muscle relaxant properties . The specific interactions of 7-bromo derivatives with these receptors can influence their efficacy and side effect profile.

Antimicrobial Activity

Research indicates that benzodiazepine derivatives can exhibit antimicrobial properties. A study involving various benzodiazepine analogs demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve the inhibition of kinases which play a role in bacterial proliferation .

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansSignificant

Anticancer Activity

The compound has shown promise in anticancer studies. It appears to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific pathways involved include modulation of MAPK/ERK signaling pathways, which are crucial for cell survival and growth .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial properties of 7-bromo derivatives.
    • Methodology : Tested against a panel of bacterial strains using standard disc diffusion methods.
    • Results : Significant inhibition zones were observed for Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Assessment
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was performed on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
    • Results : The compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.

Research Findings

Recent studies have highlighted the dual action of benzodiazepine derivatives as both antimicrobial and anticancer agents. The unique structural features of 7-bromo derivatives contribute to their biological activity:

Property Observation
AntimicrobialEffective against MRSA
AnticancerInduces apoptosis
GABA_A receptor bindingModulates neurotransmission

Properties

IUPAC Name

7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O6/c23-14-6-9-18-17(10-14)21(13-4-2-1-3-5-13)25(12-20(28)24-18)22(29)16-8-7-15(26(30)31)11-19(16)27(32)33/h1-11,21H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVBVJAFHVWJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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